

cis-2-Methylcyclopentanol CAS number 25144-05-2

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Compound of Interest

Compound Name: *cis-2-Methylcyclopentanol*

Cat. No.: B1360979

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An In-depth Technical Guide to **cis-2-Methylcyclopentanol** (CAS: 25144-05-2)

Introduction

cis-2-Methylcyclopentanol, identified by the CAS number 25144-05-2, is a cyclic alcohol of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.^[1] Structurally, it is characterized by a five-membered cyclopentane ring substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group on adjacent carbons, with a cis relative stereochemistry, meaning both substituents are on the same face of the ring.^[1] This specific spatial arrangement imparts distinct physical and chemical properties that make it a valuable chiral building block and a versatile intermediate for creating more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.^[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for professionals in research and drug development.

Physicochemical and Stereochemical Properties

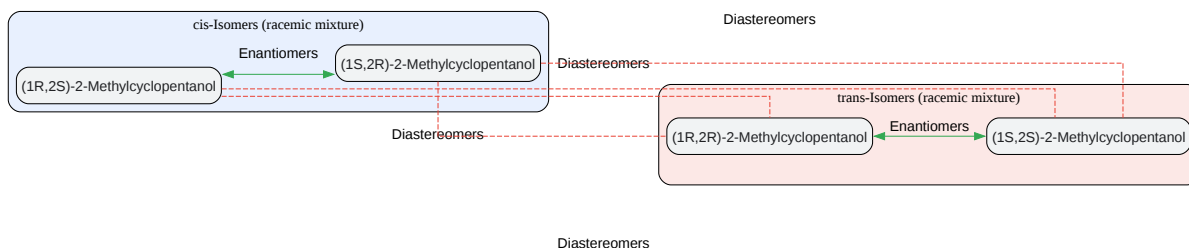
The physical characteristics of **cis-2-Methylcyclopentanol** are foundational to its handling, application, and reaction kinetics. It is typically a colorless liquid with moderate solubility in water, a property conferred by the polar hydroxyl group's ability to form hydrogen bonds.^[1]

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	25144-05-2	[2][3]
Molecular Formula	C ₆ H ₁₂ O	[2][4]
Molecular Weight	100.16 g/mol	[2][5]
Appearance	Colorless liquid	[1][2]
Boiling Point	115-120 °C[2]; 146.9 °C at 760 mmHg[4]	[2][4]
Density	0.947 g/cm ³	[4]
Flash Point	47.2 °C	[4]
Solubility	Moderately soluble in water; soluble in ether, acetone	[1][2]
SMILES	C[C@H]1--INVALID-LINK--CCC1	[1]
InChI Key	BVIJQMCYYASIFP-NTSWFWBYSA-N	[3][6]

Stereochemistry: A Critical Aspect

2-Methylcyclopentanol possesses two chiral centers, giving rise to a total of four possible stereoisomers. These exist as two pairs of enantiomers: one cis pair and one trans pair. The CAS number 25144-05-2 specifically refers to the racemic mixture of the cis enantiomers: (1R,2S)-2-methylcyclopentanol and (1S,2R)-2-methylcyclopentanol.[1][7] The stereochemical relationship between the methyl and hydroxyl groups is a critical determinant of the molecule's reactivity and its utility in stereospecific synthesis.



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Stereoisomers of 2-Methylcyclopentanol.

Synthesis and Purification

The synthesis of **cis-2-Methylcyclopentanol** often involves stereoselective methods to control the orientation of the hydroxyl and methyl groups.

Synthetic Pathways

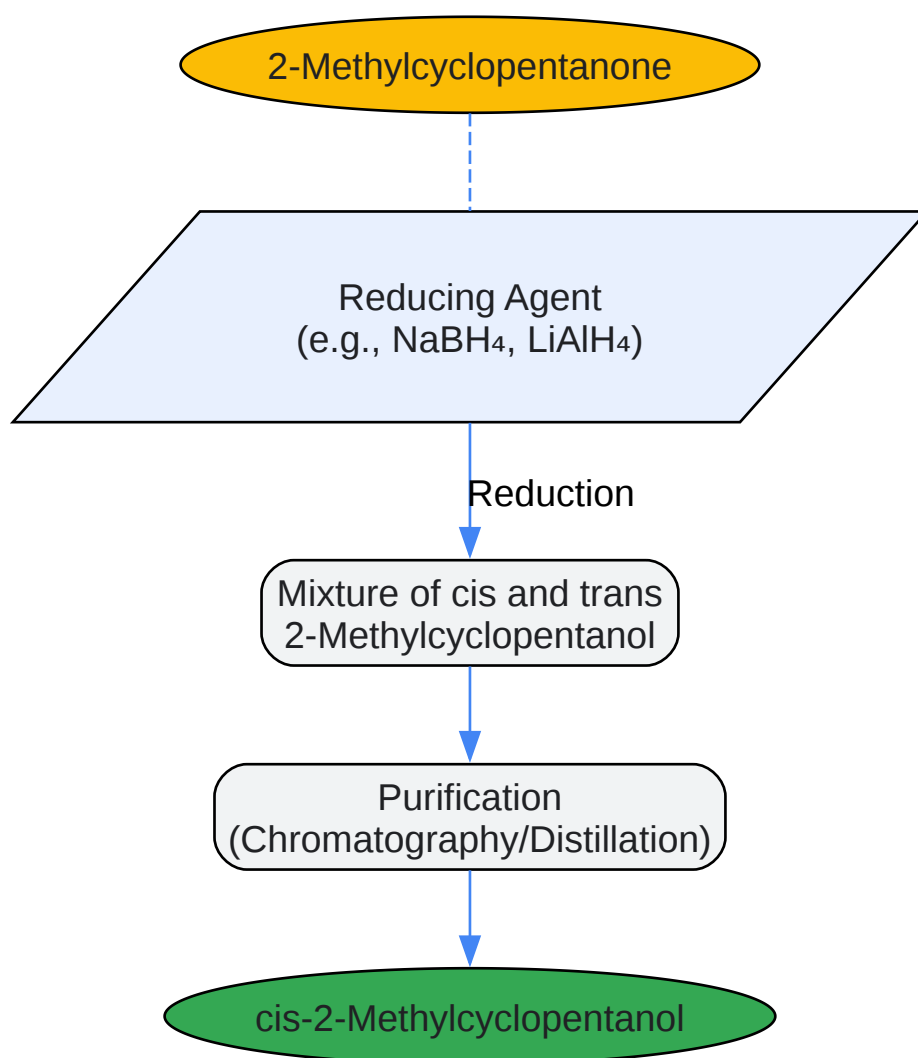
A common and effective method for synthesizing 2-methylcyclopentanol is through the reduction of 2-methylcyclopentanone. The choice of reducing agent is critical for achieving the desired cis stereoselectivity.

- **Catalytic Hydrogenation:** Hydrogenation of 2-methylcyclopentanone over a heterogeneous catalyst like Raney Nickel or a noble metal catalyst (e.g., Rhodium on alumina) typically favors the formation of the thermodynamically more stable trans isomer.
- **Hydride Reduction:** Reduction with hydride reagents can offer better control. Reagents like Lithium Aluminum Hydride (LiAlH_4) or Sodium Borohydride (NaBH_4) will attack the carbonyl from the less sterically hindered face (opposite the methyl group), which can lead to a mixture of cis and trans products. To preferentially obtain the cis isomer, a bulkier reducing

agent that approaches from the same side as the methyl group might be required, or by leveraging substrate-directable reductions.

Another viable route is the hydration of 1-methylcyclopentene.[8]

- **Hydroboration-Oxidation:** This two-step procedure provides a reliable method for the anti-Markovnikov, syn-addition of water across the double bond. Reacting 1-methylcyclopentene with borane (BH_3) followed by oxidation with hydrogen peroxide (H_2O_2) and a base yields the trans-2-methylcyclopentanol. To obtain the cis isomer, an alternative synthetic strategy starting from a different precursor is often necessary.



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General workflow for synthesis from 2-Methylcyclopentanone.

Purification Protocol

Separating the cis and trans isomers of 2-methylcyclopentanol can be challenging due to their similar physical properties.

Step-by-Step General Purification by Fractional Distillation:

- **Apparatus Setup:** Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
- **Charging the Flask:** Place the crude mixture of 2-methylcyclopentanol isomers into the round-bottom flask along with boiling chips to ensure smooth boiling.
- **Heating:** Gently heat the flask using a heating mantle. The rate of heating should be controlled to allow for the establishment of a temperature gradient along the fractionating column.
- **Fraction Collection:** The isomers will separate based on their boiling points. Although the boiling points are close, careful and slow distillation should allow for the collection of fractions enriched in one isomer over the other. Collect the distillate in separate fractions as the temperature at the head of the column changes.
- **Analysis:** Analyze the collected fractions using Gas Chromatography (GC) or NMR spectroscopy to determine the purity and the cis/trans ratio of each fraction.
- **Pooling:** Combine the fractions that meet the desired purity specifications for **cis-2-Methylcyclopentanol**.

For high-purity requirements, preparative gas chromatography or column chromatography on silica gel may be necessary.

Spectroscopic Data and Structural Elucidation

Structural confirmation of **cis-2-Methylcyclopentanol** relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR: The spectrum will show a complex pattern of multiplets for the aliphatic protons on the cyclopentane ring. Key signals include a doublet for the methyl group protons and distinct signals for the carbinol proton (attached to the carbon bearing the $-\text{OH}$ group) and the proton on the methyl-substituted carbon.
- ^{13}C NMR: The spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule, confirming its asymmetry.[5] The chemical shift of the carbon atom attached to the hydroxyl group will be in the characteristic range for secondary alcohols (typically 60-80 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$, which is characteristic of the O-H stretching vibration of the alcohol functional group.[9] Additional sharp peaks between $2850\text{--}3000\text{ cm}^{-1}$ correspond to C-H stretching vibrations of the alkane ring and methyl group.
- Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, **cis-2-Methylcyclopentanol** will exhibit a molecular ion peak (M^+) at $m/z = 100$.[3] Common fragmentation patterns for cyclic alcohols include the loss of water ($\text{M}-18$), loss of a methyl group ($\text{M}-15$), and ring cleavage, leading to characteristic fragment ions.

Chemical Reactivity and Applications

The reactivity of **cis-2-Methylcyclopentanol** is primarily dictated by its secondary alcohol functional group.

Key Chemical Reactions

- Oxidation: The hydroxyl group can be oxidized to a ketone (2-methylcyclopentanone) using common oxidizing agents such as chromic acid (H_2CrO_4) or pyridinium chlorochromate (PCC).[10]
- Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst yields the corresponding esters.[10] This is a common functional group transformation in the synthesis of fragrances and pharmaceuticals.
- Dehydration: Treatment with strong acids like sulfuric acid (H_2SO_4) or phosphoric acid (H_3PO_4) at elevated temperatures leads to an elimination reaction (dehydration), primarily

forming 1-methylcyclopentene as the major product via the Zaitsev rule.[10][11]

- **Tosylation:** The hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine.[11] This tosylate is a key intermediate for subsequent nucleophilic substitution (S_N2) or elimination (E2) reactions. The stereochemistry of the starting alcohol plays a crucial role in the outcome of these reactions. For instance, the E2 elimination of the tosylate of **cis-2-methylcyclopentanol** predominantly yields 1-methylcyclopentene.[11]

Applications in Research and Industry

cis-2-Methylcyclopentanol serves as a critical intermediate in several high-value applications:

- **Pharmaceutical Synthesis:** The cyclopentanol framework is a common structural motif in many biologically active molecules. This compound provides a chiral scaffold for building complex pharmaceutical intermediates where specific stereochemistry is essential for receptor binding.[2]
- **Agrochemicals:** It is used as a building block in the synthesis of certain fungicidal agents.[2]
- **Fragrances and Flavoring Agents:** Through esterification, it can be converted into various esters with pleasant odors, making it a precursor in the fragrance industry.[10]
- **Academic Research:** Its well-defined stereochemistry makes it an excellent model compound for studying the mechanisms and stereochemical outcomes of reactions involving cyclic alcohols, such as elimination and substitution reactions.[10]

Safety and Handling

Proper handling of **cis-2-Methylcyclopentanol** is essential to ensure laboratory safety. It is a combustible liquid and can be harmful if swallowed or inhaled.[12][13]

- **Personal Protective Equipment (PPE):** Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14]
- **Ventilation:** Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[12][14]

- Handling: Keep away from heat, sparks, open flames, and other sources of ignition.[12][14] Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin and eyes.[14]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2] The compound may form peroxides upon prolonged storage.[2]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

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